molecular formula C15H18N2O3S B2980364 [(4-Methoxy-2,5-dimethylphenyl)sulfonyl](4-pyridylmethyl)amine CAS No. 898645-17-5

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl](4-pyridylmethyl)amine

Cat. No.: B2980364
CAS No.: 898645-17-5
M. Wt: 306.38
InChI Key: JHSCFSSEXJPCBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For instance, a study on the structure of 5-methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl]) revealed that the molecule adopts a nearly extended form . Two centrosymmetrically related molecules form a cyclic dimer by intermolecular N-H…O hydrogen bonding, and the dimers are held together by van der Waals contacts between the neighboring aromatic rings in the crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of substituted pyridines have been discussed in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 4-methoxy-2,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has a molecular weight of 311.4 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 5, and a Topological Polar Surface Area of 92 Ų .

Scientific Research Applications

Photocatalytic Applications

The synthesis and characterization of zinc(II) phthalocyanine derivatives containing new benzenesulfonamide derivative substituents have demonstrated significant potential in photocatalytic applications. Studies have shown that these compounds possess suitable and sufficient photosensitizing abilities for photocatalytic applications, with specific emphasis on their photophysical and photochemical properties in different solvents. The introduction of benzenesulfonamide derivatives as substituents impacts these properties, thereby enhancing the compound's effectiveness in photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy for Cancer Treatment

The same zinc(II) phthalocyanine derivatives have been explored for their potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment. Their solubility in common solvents, monomeric species, adequate fluorescence, singlet oxygen production, and photostability make them suitable candidates for this application. These properties suggest a promising approach for the treatment of cancer, highlighting the compound's versatility beyond photocatalysis into biomedical applications (Öncül, Öztürk, & Pişkin, 2022).

Polymerization Catalysts

The compound has also found applications in the synthesis of polymerization catalysts, particularly in the copolymerization of acrylates with ethene. Research indicates that derivatives of benzenesulfonamide, when reacted with palladium complexes, can lead to the formation of catalysts capable of homopolymerizing ethylene and copolymerizing ethylene with acrylates. These findings open up new avenues for the development of high-performance polymers with potential applications in various industrial sectors (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, 5-Methoxy-2-([4-Methoxy-3,5-dimethyl-2-pyridinyl]) is a metabolite of Omeprazole, an proton inhibitor used as an antiulcerative agent .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, 5-Methoxy-2-([4-Methoxy-3,5-dimethyl-2-pyridinyl]) is a metabolite of Omeprazole, an proton inhibitor used as an antiulcerative agent .

Future Directions

The future directions in the synthesis of substituted pyridines have been discussed in a study . The study emphasizes the need for a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold in medicinal and agricultural chemistry .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSCFSSEXJPCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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